4,4-Dimethyl-D-proline HCl
Description
Contextualizing Proline Derivatives in Modern Organic Synthesis and Biochemistry
Proline and its derivatives are a cornerstone of modern organic synthesis, particularly in the realm of organocatalysis. researchgate.netnumberanalytics.com Unlike many other amino acids, proline possesses a secondary amine, which is crucial for its catalytic activity. numberanalytics.com This structural feature allows proline to act as a versatile catalyst, capable of forming key intermediates such as enamines and iminium ions with carbonyl compounds. numberanalytics.com This mode of activation has proven highly effective in a wide array of chemical transformations.
The application of proline and its derivatives as organocatalysts has been a significant development in green chemistry, often allowing for reactions to be conducted under mild conditions and in environmentally benign solvents like water. researchgate.netlongdom.org Proline-catalyzed reactions are instrumental in the synthesis of complex molecules with high stereoselectivity, which is of paramount importance in the production of pharmaceuticals and other bioactive compounds. numberanalytics.comnih.gov Over 60% of drugs and agrochemicals are heterocyclic compounds, many of which can be synthesized using proline-based catalysts. researchgate.netnih.gov
The rigid pyrrolidine (B122466) ring of proline also plays a vital role in its function. organic-chemistry.org This conformational constraint helps to control the three-dimensional arrangement of molecules during a reaction, leading to the preferential formation of one stereoisomer over another. numberanalytics.com This has made proline and its analogs indispensable tools for asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form. numberanalytics.comnih.gov Researchers have developed a multitude of proline derivatives to expand the scope and efficiency of these catalytic reactions. organic-chemistry.org
Stereochemical Considerations and the Significance of D-Configuration in Proline Analogs
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity and chemical reactivity of proline analogs. While the L-configuration of proline is the naturally occurring form found in proteins, the unnatural D-enantiomer and its derivatives have unique and valuable applications. researchgate.netlibretexts.org The presence of the D-configuration can significantly influence the conformational preferences of peptides and other molecules into which it is incorporated. mdpi.com
In medicinal chemistry, the use of D-amino acids can lead to peptides with enhanced stability against enzymatic degradation, a crucial property for drug development. mdpi.com The specific stereochemistry of D-proline analogs has been shown to be critical for their binding affinity and selectivity towards biological targets, such as enzymes. mdpi.com For instance, the D-proline chemotype has been found in various enzyme inhibitors, where the specific spatial arrangement is essential for potent and selective activity. mdpi.com
The rigid structure of the proline ring, combined with the stereochemistry at the alpha-carbon, dictates the puckering of the five-membered ring and the cis/trans isomerization of the preceding peptide bond. mdpi.comsigmaaldrich.com By introducing substituents onto the pyrrolidine ring, as in 4,4-Dimethyl-D-proline HCl, the conformational flexibility can be further constrained. mdpi.com This targeted modification allows for the fine-tuning of molecular shape and properties, which is a powerful strategy in the design of novel catalysts, peptidomimetics, and therapeutic agents. mdpi.comresearchgate.net The D-configuration is not just a simple mirror image but a key design element that unlocks new possibilities in chemical and biological research. researchgate.net
| Property | Description |
| Chemical Name | 4,4-Dimethyl-D-proline hydrochloride |
| Synonyms | (2R)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride |
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| CAS Number | 2306255-31-0 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-4,4-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)3-5(6(9)10)8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSRUEOIZRIOBZ-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](NC1)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Control for 4,4 Dimethyl D Proline Hcl Analogs
Enantioselective Synthesis of Dimethylated Proline Scaffolds
Achieving the desired stereochemistry is a critical challenge in the synthesis of proline derivatives. Enantioselective methods are paramount to ensure the production of the correct enantiomer, as different stereoisomers can exhibit vastly different biological activities.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Proline itself can be used as a chiral auxiliary to facilitate asymmetric transformations. nih.gov For instance, both L-proline and D-proline have been employed as chiral auxiliaries in the synthesis of substituted isoxazoline-N-oxides, where the absolute stereochemistry of the products was identical regardless of which proline enantiomer was used. thieme-connect.com
One well-established strategy involves the use of Evans amides for asymmetric α-bromination to introduce a stereogenic center with a defined configuration, which is a key step in synthesizing silicon-containing proline surrogates. researchgate.net The steric bulk of ester groups attached to a chiral auxiliary can also play a crucial role in enhancing the selectivity of reactions designed to create quaternary proline analogues. nih.gov These auxiliary-based methods provide a reliable, albeit often stoichiometric, approach to controlling the stereochemistry of complex proline derivatives.
Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric reactions, has emerged as a powerful tool in organic synthesis. nih.gov Chiral pyrrolidine (B122466) scaffolds are not only targets of synthesis but also serve as privileged motifs in many organocatalysts. nih.gov The development of proline-based organocatalysts has been extensive, leveraging proline's rigid ring structure to create highly controlled chiral environments for reactions. organic-chemistry.org
For the synthesis of highly substituted pyrrolidines, organocatalytic asymmetric cascade reactions have been developed. For example, cinchona alkaloid-derived bifunctional amino-squaramide catalysts have proven effective in producing pyrrolidines with a stereogenic quaternary center at the 3-position in high enantio- and diastereoselectivities. rsc.org Similarly, novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalysts have been designed for asymmetric Michael additions, affording products with all-carbon quaternary centers in up to 99% enantiomeric excess (ee). rsc.org These methods highlight the potential of organocatalysis to efficiently and selectively construct the core pyrrolidine ring structure found in dimethylated proline scaffolds.
| Catalyst Type | Reaction | Key Feature | Stereoselectivity |
| Cinchona Alkaloid-Derived | Asymmetric Cascade Reaction | Creates quaternary center at C-3 | High enantio- and diastereoselectivity rsc.org |
| Spiro-pyrrolidine Silyl Ether | Asymmetric Michael Addition | Constructs all-carbon quaternary centers | Up to 99% ee rsc.org |
| Proline-based Conjugates | Asymmetric Aldol (B89426) Condensation | Bioisosteric replacement of -COOH group | Excellent dr (>97:3) and ee (>99.9%) tandfonline.com |
Development of Novel Synthetic Pathways for 4,4-Dimethyl-D-proline HCl
While general methods for proline synthesis are well-established, the creation of specifically substituted analogs like 4,4-dimethyl-D-proline requires tailored pathways. A common approach to synthesizing D-proline involves the resolution of racemic proline, but this can be inefficient and costly for industrial production. google.com More direct asymmetric syntheses are therefore highly desirable.
Investigation of Sila-Substitution and other Structural Modifications in Proline Analogs (e.g., 4,4-Dimethyl-4-sila-proline)
Structural modification of the proline ring, such as replacing a carbon atom with a heteroatom, is a key strategy for creating novel amino acid analogs with unique properties. sigmaaldrich.com Sila-substitution, the replacement of a carbon atom with a silicon atom, is of particular interest as it can increase lipophilicity and improve resistance to biodegradation. researchgate.netvub.be
A synthetic strategy for the 4-sila-proline skeleton has been developed, leading to the preparation of racemic and enantiopure (R)-4,4-dimethyl-4-sila-proline ethyl ester. researchgate.net The synthesis starts from a dihydropyrazine (B8608421) derivative and proceeds in two steps. The resulting sila-proline (Sip) analog exhibits conformational properties similar to natural proline and has been shown to preferentially adopt a polyproline type II (PPII) secondary structure in oligomers. researchgate.netvub.be The incorporation of a sila-proline into a proline-rich peptide was found to increase its cellular uptake by 20-fold, demonstrating the significant impact of this structural modification. researchgate.net
| Proline Analog | Modification | Key Synthetic Step | Reported Benefit |
| 4,4-Dimethyl-4-sila-proline | Carbon-4 replaced by Silicon | Synthesis from dihydropyrazine | Increased lipophilicity, resistance to biodegradation researchgate.netvub.be |
| 4,4-Difluoro-3,3-dimethylproline | Fluorine and Methyl groups added | Claisen rearrangement/iodolactamization | N/A (focus on synthesis) acs.org |
| 4-(Arylmethyl)proline | Arylmethyl group at C-4 | Suzuki cross-coupling | Access to diverse aryl moieties thieme.de |
Derivatization and Functionalization for Targeted Research Applications
To be useful in various research contexts, such as peptide synthesis or chiral analysis, 4,4-dimethyl-D-proline often requires chemical modification, or derivatization. Amino acids contain both an amine and a carboxylic acid group, which typically need to be protected or activated for subsequent reactions. sigmaaldrich.com
For analytical purposes, such as determining enantiomeric purity by gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is essential. A common two-step process involves esterification of the carboxyl group (e.g., with methanolic HCl) followed by blocking the amino group (e.g., with trifluoroacetic anhydride, TFAA). sigmaaldrich.com This process improves the volatility and chromatographic properties of the amino acid without causing racemization. sigmaaldrich.com Fluorescent derivatizing agents, such as NBD-Cl (4-chloro-7-nitrobenzofurazan), can be used to make the proline derivative detectable by UV or fluorescence detectors in HPLC, which is particularly useful for quantifying enantiomeric impurities. impactfactor.orgresearchgate.net For peptide synthesis, the nitrogen atom is commonly protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to control peptide bond formation. researchgate.net
Applications in Asymmetric Catalysis and Chiral Induction
4,4-Dimethyl-D-proline HCl as an Enantioselective Organocatalyst
This compound functions as a powerful organocatalyst by utilizing its secondary amine to engage in two primary catalytic cycles: the enamine cycle and the iminium cycle. In the enamine cycle, the catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. In the iminium cycle, it reacts with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion, thereby lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy. The gem-dimethyl groups at the C4 position play a crucial role by creating a more sterically hindered environment. This steric bulk helps to lock the conformation of the pyrrolidine (B122466) ring and provides a more defined chiral pocket, which enhances the facial discrimination of incoming electrophiles or nucleophiles, often leading to higher levels of enantioselectivity than observed with unsubstituted proline.
Catalytic Activity in Asymmetric Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). In the context of organocatalysis, this compound can activate simple ketones or aldehydes to serve as Michael donors via enamine formation.
The catalyst reacts with a ketone, such as cyclohexanone, to form a chiral enamine. This enamine then attacks a Michael acceptor, like nitrostyrene. The steric hindrance provided by the 4,4-dimethyl groups on the proline catalyst directs the approach of the nitroolefin to one face of the enamine, controlling the formation of the new stereocenters. While proline itself can catalyze these reactions, it often results in modest enantioselectivities nih.govillinois.edu. The increased steric bulk of the 4,4-dimethyl derivative is designed to improve this selectivity by creating a more rigid and discriminating transition state. Research on various proline derivatives has shown that modifications to the pyrrolidine ring can significantly impact both diastereoselectivity and enantioselectivity in the synthesis of γ-nitro ketones illinois.edustudylib.net.
Below is a representative table illustrating the performance of proline-derived bifunctional organocatalysts in the Michael addition of cyclic ketones to nitroolefins, demonstrating the high yields and stereoselectivities that can be achieved in such systems.
| Entry | Michael Donor | Michael Acceptor | Yield (%) | diastereomeric ratio (anti:syn) | enantiomeric excess (%) |
|---|---|---|---|---|---|
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 95 | 97:3 | 98 (anti) |
| 2 | Cyclopentanone | trans-β-Nitrostyrene | 92 | 98:2 | 97 (anti) |
| 3 | Cycloheptanone | trans-β-Nitrostyrene | 90 | 99:1 | 96 (anti) |
| 4 | Cyclohexanone | (E)-2-(4-Chlorophenyl)-1-nitroethene | 97 | 98:2 | 99 (anti) |
| 5 | Cyclohexanone | (E)-2-(4-Methylphenyl)-1-nitroethene | 94 | 96:4 | 97 (anti) |
This table presents illustrative data for proline-derived bifunctional catalysts to demonstrate typical outcomes in asymmetric Michael additions. studylib.net
Role in Asymmetric Aldol (B89426) and Mannich Reactions
The aldol and Mannich reactions are cornerstone methods for constructing β-hydroxy carbonyl and β-amino carbonyl moieties, respectively. This compound catalyzes these reactions through the formation of a nucleophilic enamine from a ketone or aldehyde donor.
In the asymmetric aldol reaction , this enamine adds to an aldehyde acceptor. The stereochemical outcome is determined in the carbon-carbon bond-forming transition state. The carboxylic acid group of the proline catalyst is believed to act as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding and positioning it for a stereoselective attack by the enamine. The gem-dimethyl substitution enhances facial selectivity by sterically shielding one face of the enamine, leading to high diastereo- and enantioselectivity wikipedia.org. While L-proline itself is a competent catalyst for the reaction between acetone and 4-nitrobenzaldehyde, yielding the product with good enantiomeric excess (ee), structural modifications are often pursued to further improve this selectivity semanticscholar.org.
The asymmetric Mannich reaction follows a similar mechanistic pathway, where the enamine intermediate attacks an electrophilic imine, which is typically formed in situ from an aldehyde and an amine illinois.edu20.210.105sci-hub.cat. The catalyst's stereocontrol elements dictate the facial selectivity of the enamine's attack on the imine. Proline-catalyzed three-component Mannich reactions are known to produce β-amino carbonyl compounds with excellent stereoselectivities 20.210.105sci-hub.catnih.gov. The rigid conformation imposed by the 4,4-dimethyl groups is expected to further refine this control, leading to products with very high diastereo- and enantiomeric purity.
| Reaction Type | Donor | Acceptor | Yield (%) | diastereomeric ratio (syn:anti) | enantiomeric excess (%) |
|---|---|---|---|---|---|
| Aldol | Acetone | 4-Nitrobenzaldehyde | 68 | - | 76 |
| Aldol | Cyclohexanone | 4-Nitrobenzaldehyde | 97 | >95:5 | 99 |
| Mannich | Acetone | 4-Nitrobenzaldehyde / p-Anisidine | 50 | - | 94 |
| Mannich | Hydroxyacetone | Benzaldehyde / p-Anisidine | 81 | >20:1 | >99 |
| Mannich | Propanal | N-PMP-protected α-imino ethyl glyoxylate | 99 | 95:5 | 99 |
This table shows representative results for L-proline and its derivatives in direct asymmetric aldol and Mannich reactions to illustrate the high selectivities achievable. semanticscholar.org20.210.105
Scope of Other Asymmetric Transformations (e.g., Diels-Alder Reactions)
Beyond additions to carbonyls and imines, proline-based catalysts can facilitate cycloaddition reactions. The Diels-Alder reaction , a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. Organocatalytic versions often proceed via iminium ion activation. In this pathway, the catalyst, such as this compound, condenses with an α,β-unsaturated aldehyde (the dienophile) to form a highly reactive and chiral iminium ion. This activation lowers the dienophile's LUMO, accelerating the reaction with the diene.
The chiral catalyst orients the diene's approach to the iminium ion. The substituents on the catalyst's pyrrolidine ring are critical for effective stereocontrol. While imidazolidinone-based catalysts developed by MacMillan are benchmarks in this area, derivatives of proline have also been investigated princeton.edu. The steric bulk of the 4,4-dimethyl groups can effectively block one face of the dienophile, forcing the diene to approach from the less hindered side and thereby inducing high enantioselectivity in the resulting cycloadduct.
Chiral Auxiliary Functionality of Dimethylated Proline Derivatives
In addition to serving as a catalyst, the 4,4-dimethylproline scaffold can be used as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse nih.gov.
Inducing Stereoselectivity in Carbon-Carbon Bond Forming Reactions
Derivatives of 4,4-dimethylproline can be covalently attached to a substrate, for instance, by forming an amide with a carboxylic acid. The resulting chiral amide can then be used in reactions such as diastereoselective enolate alkylation. Upon deprotonation, the amide enolate often forms a rigid, chelated structure where the lithium cation is coordinated to both the enolate oxygen and the amide carbonyl oxygen.
In this conformation, the bulky, conformationally restricted 4,4-dimethylpyrrolidine ring effectively shields one face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the exposed, less sterically hindered face. This substrate-controlled reaction leads to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity nih.gov. This strategy has been widely applied to the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. The principle of using bulky, rigid auxiliaries to control the stereochemical outcome of alkylation reactions is well-established and highly effective nih.gov.
Methodologies for Auxiliary Recovery and Reusability in Asymmetric Synthesis
A key feature of an effective chiral auxiliary is that it can be cleanly cleaved from the product without racemization of the newly formed stereocenter and can be recovered in high yield. For proline-based amide auxiliaries, several cleavage methods are available.
Hydrolysis : Basic or acidic hydrolysis can cleave the amide bond to release the chiral carboxylic acid product and the 4,4-dimethylproline auxiliary. For example, saponification using lithium hydroxide (LiOH), often in the presence of hydrogen peroxide, is a standard method for cleaving oxazolidinone auxiliaries and can be adapted for proline-based amides semanticscholar.org.
Reduction : The amide can be reduced to an amino alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This releases the product as a chiral primary alcohol and the auxiliary as an amino alcohol, which can potentially be re-oxidized for reuse.
Transesterification : In some cases, reaction with an alkoxide can convert the chiral amide into an ester, releasing the auxiliary in the process.
Design and Development of Novel Proline-Based Chiral Catalytic Systems
The unique structural features of proline, particularly its rigid pyrrolidine ring, have made it a cornerstone in the field of organocatalysis. organic-chemistry.org Building upon this foundation, researchers have explored derivatives like 4,4-Dimethyl-D-proline to develop advanced chiral catalytic systems with enhanced stability, reactivity, and recyclability. These efforts are primarily focused on two key areas: the creation of chiral ionic liquids and the immobilization of the catalyst onto solid supports for heterogeneous reactions.
Chiral Ionic Liquids Derived from Proline
Chiral Ionic Liquids (CILs) are a class of molten salts that possess a chiral center, combining the unique properties of ionic liquids (e.g., low vapor pressure, thermal stability) with the ability to induce stereoselectivity in chemical reactions. researchgate.netnih.gov Proline and its derivatives are excellent candidates for the chiral component of CILs. mdpi.com The design of these systems involves pairing a proline-based cation or anion with a suitable counter-ion. mdpi.comdntb.gov.ua
The synthesis of proline-based CILs is often straightforward. mdpi.com One common method involves the neutralization of a basic solution, such as an imidazolium hydroxide, with the proline derivative. mdpi.com The properties and catalytic efficiency of the resulting CIL can be fine-tuned by modifying the structure of the counter-ion. mdpi.com Research on L-proline has shown that different counter-ions significantly influence the physical properties and catalytic performance of the CIL in asymmetric reactions like the Michael addition. mdpi.comdntb.gov.ua For instance, CILs have been successfully used as catalysts for the addition of ketones and aldehydes to nitro-olefins, achieving high conversions and enantioselectivities (up to 95% ee), which are comparable or even superior to those achieved with unmodified L-proline. mdpi.com
The findings from L-proline-based systems provide a clear blueprint for the development of CILs from this compound. The gem-dimethyl group at the C4 position is expected to enhance the steric bulk and potentially influence the conformational rigidity of the pyrrolidine ring, which could lead to improved stereocontrol in catalytic applications.
Table 1: Examples of L-Proline-Based Chiral Ionic Liquids and Their Properties
This table showcases CILs synthesized from L-proline, demonstrating the principle of pairing a chiral anion with different cations to tune the catalyst's properties. A similar approach can be applied to 4,4-Dimethyl-D-proline.
| Cation Component | Proline Anion Source | Yield (%) | Glass Transition Temp (Tg) | Application Example | Ref |
| 1-ethyl-3-methyl-1H-imidazol-3-ium [Emim] | L-proline | 100 | -77.57 °C | Asymmetric Michael Addition | mdpi.com |
| 1-(2-hydroxyethyl)-2,3-dimethyl-1H-imidazol-3-ium [C2OHDmim] | L-proline | 75 | -40.30 °C | Asymmetric Michael Addition | mdpi.com |
| 1-(2-methoxyethyl)-3-methyl-1H-imidazol-3-ium [C3Omim] | L-proline | 99 | -83.00 °C | Asymmetric Michael Addition | mdpi.com |
Immobilized Proline Catalysts for Heterogeneous Reactions
A significant advancement in making organocatalysis more industrially viable and sustainable is the immobilization of catalysts onto solid supports. nih.govdntb.gov.ua This process, known as heterogenization, converts a soluble (homogeneous) catalyst into an insoluble (heterogeneous) one. nih.gov The primary advantages of this approach include simplified catalyst recovery and reuse, prevention of product contamination, and suitability for continuous flow processes. nih.govacs.org
Several methods have been developed for immobilizing proline and its derivatives onto various solid carriers:
Grafting: This involves covalently anchoring the proline derivative to a functionalized solid support. nih.gov Mesoporous silica materials, such as MCM-41, are excellent supports due to their high surface area and stability. nih.govacs.org The proline moiety is typically attached via a linker molecule.
Polymer Support: Proline can be immobilized on various polymers, such as polystyrene or hyperbranched polyethylene. nih.govdntb.gov.ua These polymer-supported catalysts are noted for their stability and excellent recyclability over multiple reaction cycles. dntb.gov.ua
Magnetic Nanoparticles: A more recent approach utilizes iron oxide magnetic nanoparticles (MNPs) as the support. mdpi.com The proline derivative is functionalized onto the surface of silica-coated MNPs. This allows for extremely easy separation of the catalyst from the reaction mixture using an external magnet. mdpi.com
These immobilized systems have proven effective in a range of important asymmetric transformations, including aldol, Mannich, and Michael reactions. nih.gov For example, L-proline immobilized on silica gel has been used in flow chemistry setups for aldol reactions. nih.gov Similarly, proline analogues supported on magnetic nanoparticles have been designed for specific oxidation reactions, demonstrating high efficiency and reusability. mdpi.com The development of a heterogenized catalyst based on 4,4-Dimethyl-D-proline would follow these established protocols, with the expectation that the dimethyl substitution could offer unique steric advantages in the transition state of catalyzed reactions, potentially leading to higher selectivity.
Table 2: Research Findings on Immobilized Proline Catalytic Systems
This table summarizes various strategies for the heterogenization of proline-based catalysts and their demonstrated applications. These methodologies are directly applicable to the development of immobilized 4,4-Dimethyl-D-proline catalysts.
| Support Material | Immobilization Strategy | Catalyzed Reaction | Key Findings | Ref |
| Silica Gel | Covalent Anchoring | Aldol Reaction | Suitable for use in continuous flow chemistry; stable and inert support. | nih.gov |
| Mesoporous Silica (MCM-41) | Grafting | Asymmetric Aldol Reaction | Efficient in various solvents; addition of water enhances rate and stereoselectivity. | acs.org |
| Polystyrene | Covalent Anchoring | α-aminoxylation | Good yields and enantiomeric excess in short reaction times. | nih.gov |
| Magnetic Nanoparticles (Fe₂O₃@SiO₂) | Surface Functionalization | Vanillin Production (Oxidation) | Bifunctional (acidic/basic) sites show synergistic effect; easily recoverable with a magnet. | mdpi.com |
Investigations into Biochemical Pathways and Enzymatic Interactions
D-Proline Catabolism and Associated Metabolic Pathways
The breakdown of D-amino acids, including D-proline, is a critical process in many organisms, contributing to nutrient cycling and cellular homeostasis. The catabolic pathway of D-proline involves a series of enzymatic reactions that convert it into intermediates of central metabolism.
The catabolism of D-proline in some bacteria, such as Sinorhizobium meliloti, involves its conversion to L-proline. This process can be initiated by transport into the cell, followed by oxidation to Δ¹-pyrroline-2-carboxylate (P2C). asm.org This intermediate is then reduced to L-proline. asm.org The L-proline can subsequently be oxidized to glutamate (B1630785) by proline dehydrogenase and Δ¹-pyrroline-5-carboxylate dehydrogenase. asm.org In some microorganisms, the metabolism of L-proline is initiated by L-proline dehydrogenase, which oxidizes it to Δ¹-pyrroline-5-carboxylate (Pyr5C). plos.org This is then hydrolyzed to L-glutamate γ-semialdehyde and further oxidized to L-glutamate. plos.org
Another pathway involves proline racemase, which directly interconverts L-proline and D-proline. plos.org This racemization is a key step in the metabolism of proline in certain bacteria and trypanosomes. plos.org The oxidation of proline is a significant energy source, coupling to the electron transport chain. nih.govnih.gov For instance, proline dehydrogenase (PRODH), a key enzyme in proline catabolism, is located in the inner mitochondrial membrane, facilitating the transfer of electrons. nih.govnih.gov
Proline analogs can act as substrates or inhibitors of these enzymes. For example, L-thiazolidine-4-carboxylate, a proline analog, is both a substrate and an inducer of L-proline dehydrogenase in Escherichia coli. microbiologyresearch.orgpsu.edu Similarly, 3,4-dehydro-DL-proline is a substrate for L-proline dehydrogenase. oup.com
Proline and its analogs play a significant role in microbial metabolism, serving as sources of carbon and nitrogen. nih.govasm.org The ability of microorganisms to utilize these compounds is crucial for their survival and for nutrient cycling in various ecosystems. nih.gov Proline catabolism is tightly regulated, often in response to the availability of other carbon and nitrogen sources. nih.govasm.org
Proline analogs have been instrumental in studying these regulatory mechanisms. researchgate.net For instance, resistance to toxic proline analogs has been used to isolate microbial mutants that overproduce L-proline. researchgate.net Furthermore, the metabolism of proline analogs can shed light on the specificity of transport systems. Bacteria possess multiple transport systems for proline, some of which are induced by osmotic stress, highlighting the dual role of proline as a nutrient and an osmoprotectant. nih.gov The utilization of proline as a nutrient is often regulated by the presence of proline itself, which can induce the expression of the necessary catabolic genes. asm.org
Comparative Studies with Naturally Occurring Dimethylated Proline Derivatives (e.g., Stachydrine (B192444)/N,N-dimethyl-L-proline)
Naturally occurring dimethylated proline derivatives, such as stachydrine (N,N-dimethyl-L-proline), provide a valuable comparison for understanding the biochemical interactions of synthetic analogs like 4,4-Dimethyl-D-proline HCl.
Stachydrine, also known as proline betaine, is synthesized from proline through the addition of two methyl groups to the nitrogen atom. frontiersin.orgrsc.org This process is catalyzed by N-methyltransferases (NMTs). frontiersin.orgnih.gov In alfalfa (Medicago sativa), the biosynthesis of stachydrine is thought to involve one or two enzymatic steps catalyzed by NMT1 and NMT2. frontiersin.orgnih.govresearchgate.netresearchgate.net The methyl groups are typically sourced from S-adenosyl-L-methionine (AdoMet). nih.govahajournals.org
In yeast and humans, N-terminal methyltransferases have been identified that recognize specific sequence motifs, such as X-Pro-Lys, and catalyze the dimethylation of the N-terminal proline residue. biorxiv.orgucla.edu These enzymes are highly conserved and play a role in post-translational modification of proteins. biorxiv.orgucla.edu The study of these enzymes provides a framework for understanding the potential interactions of synthetic dimethylated proline analogs with cellular machinery.
Stachydrine plays diverse biological roles. In plants, it functions as a secondary metabolite involved in osmotic pressure regulation, nitrogen fixation, and stress resistance. researchgate.net In bacteria, it acts as an osmoprotectant, helping them adapt to high-salinity environments. frontiersin.orgresearchgate.net
The degradation of stachydrine has been studied in bacteria like Rhodobacter sphaeroides. frontiersin.orgresearchgate.net It is a two-step process where stachydrine is first demethylated to N-methyl-L-proline and then to L-proline, catalyzed by N-desmethyltransferases (NDTs). frontiersin.orgresearchgate.net This metabolic pathway allows bacteria to utilize stachydrine as a source of carbon and nitrogen when other nutrients are scarce. frontiersin.org The interconversion between proline and its dimethylated derivatives highlights the dynamic nature of proline metabolism in response to environmental cues.
Modulation of Proline Metabolism in Defined Biological Systems
The regulation of proline metabolism is complex, involving feedback inhibition of biosynthetic enzymes by proline and transcriptional control of the genes involved in both synthesis and catabolism. frontiersin.orgbioone.orgnih.gov For example, high levels of proline can inhibit the activity of Δ¹-pyrroline-5-carboxylate synthetase (P5CS), the rate-limiting enzyme in proline biosynthesis. frontiersin.orgnih.gov
Proline analogs can mimic this feedback inhibition. frontiersin.org Studies have shown that analogs like azetidine-2-carboxylate and pipecolate can inhibit P5CS activity. frontiersin.org In yeast, certain proline analogs with an unmodified pyrrolidine (B122466) ring can activate the transcription factor Put3p, which is responsible for inducing the expression of proline utilization genes. nih.gov This indicates that the structural integrity of the proline ring is a key determinant for interaction with regulatory proteins.
Furthermore, the catabolism of proline is linked to cellular redox balance and energy production. bioone.orgnih.govfrontiersin.orgresearchgate.net The oxidation of proline by PRODH generates reactive oxygen species (ROS) as a byproduct, which can act as signaling molecules. frontiersin.org Proline analogs that interact with PRODH could therefore influence these signaling pathways. For instance, the proline analog L-4-thiazolidine carboxylic acid has been shown to reduce oxidative stress. nih.gov The ability of proline and its analogs to modulate mitochondrial activity and ROS levels underscores their importance in cellular stress responses. nih.gov
Interplay with Glutamine Metabolism and Cellular Biosynthetic Demands
There is currently no available research data or scholarly publications that investigate the relationship between this compound and glutamine metabolism. The influence of this compound on glutamine uptake, its conversion to glutamate, and the subsequent impact on cellular biosynthetic processes that rely on glutamine-derived carbons and nitrogens remain unexplored within the public scientific domain.
Targeting Enzymes in Proline Biosynthesis for Metabolic Research
Similarly, the scientific literature lacks any studies on the use of this compound as a tool to target or modulate the activity of enzymes involved in proline biosynthesis. Key enzymes in this pathway, such as pyrroline-5-carboxylate (P5C) synthase, are significant subjects of metabolic research. However, no evidence suggests that this compound has been utilized as an inhibitor or modulator of these enzymes in any published research.
Computational and Theoretical Chemistry Studies of 4,4 Dimethyl D Proline Hcl
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of 4,4-Dimethyl-D-proline HCl. indexcopernicus.com These calculations provide a detailed picture of the molecule's three-dimensional geometry and the distribution of its electrons, which are crucial for understanding its behavior.
The process typically begins with a geometry optimization, where computational methods are used to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. indexcopernicus.comresearchgate.net For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of the pyrrolidine (B122466) ring and its substituents. The presence of the two methyl groups at the C4 position introduces significant steric constraints that influence the puckering of the five-membered ring. The ring can adopt various conformations, most notably the "endo" and "exo" puckers, and DFT calculations can quantify the relative energies of these forms. nih.govnih.gov For instance, studies on similar substituted prolines have shown that DFT methods like B3LYP, combined with basis sets such as 6-31G(d) or 6-311++G(d,p), can accurately predict these conformational preferences. indexcopernicus.comresearchgate.netnih.gov
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms that the calculated structure is a true energy minimum. indexcopernicus.com Furthermore, these calculations yield a theoretical infrared (IR) spectrum, allowing for the assignment of characteristic vibrational modes associated with key functional groups like the carboxylic acid (–COOH) and the secondary amine (–NH2+–). indexcopernicus.com
Beyond molecular structure, quantum chemical calculations illuminate the electronic properties of this compound. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges. nih.govepstem.netmdpi.com The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding intermolecular interactions. nih.govnih.gov
| Property | Description | Typical Computational Method | Significance for this compound |
| Optimized Geometry | The lowest-energy 3D arrangement of atoms, including bond lengths and angles. | DFT (e.g., B3LYP/6-311++G(d,p)) | Determines the stable conformation, including ring puckering (Cγ-endo/exo), which is crucial for its role as a chiral catalyst. indexcopernicus.comnih.gov |
| Vibrational Frequencies | Theoretical prediction of molecular vibrations, corresponding to an IR spectrum. | DFT (Frequency Analysis) | Confirms the structure is an energy minimum (no imaginary frequencies) and helps identify functional groups. indexcopernicus.com |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT, Hartree-Fock | The HOMO-LUMO gap indicates chemical reactivity and stability. The orbitals' shapes identify sites for electron donation/acceptance. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | DFT | Visualizes electrophilic (positive potential) and nucleophilic (negative potential) regions, predicting sites for non-covalent interactions. nih.govnih.gov |
| Atomic Charges | Calculated distribution of electron charge among the atoms in the molecule. | Mulliken, NBO, ESP fitting | Helps to understand electrostatic interactions and the polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual movie of the system at the atomic level. researchgate.netacs.org For this compound, MD simulations are crucial for exploring its conformational landscape and understanding its interactions with solvent molecules.
A key area of investigation for proline and its derivatives is the conformational flexibility of the pyrrolidine ring and the cis-trans isomerization of the peptidyl-prolyl bond. nih.govnih.govwikipedia.org The five-membered ring of proline is not planar and can pucker in two primary ways, Cγ-endo (down) and Cγ-exo (up), which are often in equilibrium. nih.govnih.gov The gem-dimethyl substitution at the C4 position in this compound significantly influences the energetic barrier between these states and their relative populations. MD simulations can track the transitions between these puckered conformations, revealing their dynamics and the preferred states in different environments. rsc.org
Furthermore, MD simulations are essential for studying intermolecular interactions, particularly in solution. researchgate.netunimi.it The behavior of this compound as a catalyst often occurs in a solvent, and its interactions with solvent molecules can affect its conformation and reactivity. Simulations can model the explicit interactions between the solute and solvent, revealing details about hydrogen bonding networks and the structuring of the solvent around the catalyst. researchgate.net For instance, studies on proline in aqueous solutions have used MD to show how it affects the surrounding water structure, which can be more pronounced than for other similar molecules. researchgate.netunimi.it This "osmophobic effect" is relevant for how the catalyst interacts with substrates in a crowded cellular or reaction environment. unimi.it
| Dynamic Process | Description | Information from MD Simulations | Relevance to this compound |
| Ring Puckering | Interconversion between different envelope and twist conformations of the pyrrolidine ring (e.g., Cγ-endo and Cγ-exo). | Free energy barriers, population of states, transition rates. | The dimethyl groups at C4 constrain the ring, affecting the equilibrium between puckered states, which is critical for the catalyst's 3D shape. nih.govnih.gov |
| Cis-Trans Isomerization | Rotation around the peptide bond preceding the proline nitrogen, a key step in protein folding and some catalytic cycles. | Rate of isomerization, relative stability of cis/trans isomers. | While more relevant for peptide contexts, understanding this isomerization is fundamental to proline chemistry. nih.govwikipedia.org |
| Solvation Dynamics | The arrangement and dynamics of solvent molecules around the solute. | Radial distribution functions, hydrogen bond lifetimes, diffusion coefficients. | The interaction with the solvent (e.g., water, DMSO) affects the catalyst's solubility, conformation, and availability to interact with substrates. researchgate.netunimi.it |
| Substrate-Catalyst Interactions | The non-covalent association between the catalyst and reactant molecules before the chemical reaction. | Binding modes, interaction energies, orientation of reactants. | Crucial for understanding the initial steps of the catalytic cycle and the basis of chiral recognition. nih.gov |
Frontier Molecular Orbital (FMO) Analysis in Reaction Mechanism Elucidation
Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework within quantum chemistry used to explain and predict chemical reactivity. indexcopernicus.comnih.gov The theory focuses on the interaction between the HOMO of one molecule and the LUMO of another. nih.gov For a reaction to occur, electrons typically flow from the HOMO of the nucleophile to the LUMO of the electrophile. The energy difference (the HOMO-LUMO gap) and the spatial overlap between these orbitals govern the reaction's feasibility and rate. researchgate.net
In the context of this compound acting as an organocatalyst, FMO analysis is essential for elucidating reaction mechanisms. For instance, in proline-catalyzed aldol (B89426) or Mannich reactions, the catalyst first reacts with a ketone or aldehyde to form an enamine intermediate. researchgate.netacs.org FMO analysis can be applied to understand this key step. The HOMO of the enamine, which is typically located on the C=C double bond, will interact with the LUMO of the electrophile (e.g., an aldehyde).
Computational studies on similar catalytic processes, such as 1,3-dipolar cycloadditions involving azomethine ylides derived from proline, demonstrate the utility of FMO analysis. rsc.org These studies show that the reaction proceeds through the interaction of the HOMO of the electron-rich ylide with the LUMO of an electron-deficient alkene. rsc.org By calculating the energies and visualizing the shapes of the HOMO and LUMO of the reactive intermediates involving 4,4-Dimethyl-D-proline, one can predict the most likely pathway for the reaction. A smaller HOMO-LUMO gap between the reacting species indicates a more favorable interaction and a lower activation energy for the reaction. researchgate.net
| FMO Component | Description | Application to this compound Catalysis |
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as the electron donor. | In the enamine intermediate formed from the catalyst, the HOMO is localized on the double bond, making it nucleophilic. nih.govrsc.org |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; acts as the electron acceptor. | The LUMO of the substrate (e.g., an aldehyde) is the target for the nucleophilic attack by the enamine's HOMO. nih.govrsc.org |
| HOMO-LUMO Gap | The energy difference between the HOMO of the nucleophile and the LUMO of the electrophile. | A smaller gap indicates higher reactivity and a lower activation barrier for the key bond-forming step in the catalytic cycle. researchgate.net |
| Orbital Symmetry and Overlap | The spatial orientation and phase of the interacting orbitals. | For a reaction to be favorable (allowed), the interacting lobes of the HOMO and LUMO must have the same phase (constructive overlap). |
Prediction of Chiral Induction Mechanisms and Catalyst Performance
A primary goal of using a chiral catalyst like this compound is to control the stereochemical outcome of a reaction, producing one enantiomer of the product in excess. Computational chemistry is an invaluable tool for predicting and explaining the origins of this chiral induction. nih.govpnas.org
The enantioselectivity of a reaction is determined by the difference in the activation energies of the competing reaction pathways that lead to the different stereoisomers. nih.govresearchgate.net By building computational models of the transition states for the formation of the (R) and (S) products, the relative energies can be calculated. A lower energy transition state corresponds to a faster reaction rate, and therefore the product formed via that pathway will be the major enantiomer.
For proline-catalyzed reactions, the stereochemical outcome is dictated by the specific three-dimensional structure of the transition state assembly, which includes the catalyst, the substrates, and sometimes a co-catalyst or solvent molecule. researchgate.netnih.govresearchgate.net The D-configuration of the proline derivative and the steric bulk of the gem-dimethyl groups on the pyrrolidine ring create a specific chiral environment. This environment forces the incoming electrophile to approach the nucleophilic enamine from a particular face (re or si) to minimize steric clashes.
Computational studies on proline derivatives in aldol and Mannich reactions have successfully modeled these transition states using DFT. researchgate.netnih.govnih.gov These models have shown how non-covalent interactions, such as hydrogen bonds between the catalyst's carboxylic acid group and the electrophile, are crucial for locking the transition state into a specific conformation that leads to high enantioselectivity. researchgate.net By analyzing the structures of the diastereomeric transition states, researchers can pinpoint the key steric and electronic interactions responsible for chiral discrimination. This understanding allows for the rational design of new catalysts with improved performance. nih.govorganic-chemistry.org For example, computational analysis has guided the modification of the proline scaffold to achieve higher selectivity or even reverse the stereochemical preference of a reaction. nih.govrsc.org
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are instrumental in confirming the connectivity of atoms and the chemical environment of each nucleus within 4,4-Dimethyl-D-proline HCl.
In a typical analysis, the compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃), and subjected to a strong magnetic field. The resulting spectra provide a wealth of information. For instance, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the two methyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to piece together the molecular structure. For example, the protons on the carbons adjacent to the nitrogen and the carboxylic acid group would exhibit characteristic chemical shifts. The geminal methyl groups at the C4 position would likely appear as two distinct singlets due to their different spatial environments.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a separate signal, and its chemical shift is indicative of its bonding environment (e.g., carbonyl, quaternary carbon, methylene, methyl).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4-Dimethyl-D-proline
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cα-H | 4.0 - 4.5 | 60 - 65 |
| Cβ-H₂ | 1.8 - 2.2 | 30 - 35 |
| Cγ-H₂ | 2.0 - 2.4 | 45 - 50 |
| Cδ-H₂ | 3.0 - 3.5 | 50 - 55 |
| C4-(CH₃)₂ | 1.0 - 1.5 | 25 - 30 |
| C=O | - | 175 - 180 |
| Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions. |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry of chiral molecules. anton-paar.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
For this compound, obtaining a suitable single crystal would be the first critical step. Once a high-quality crystal is grown, X-ray diffraction analysis can unequivocally confirm the D-configuration at the alpha-carbon. This is achieved through the anomalous dispersion effect, which allows for the differentiation between enantiomers. The crystallographic data would also provide precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous picture of the molecule's solid-state conformation.
While a specific crystal structure for this compound is not found in the searched literature, the technique has been successfully applied to determine the structures of related proline complexes, such as those involving ruthenium with both D- and L-proline. acs.orgresearchgate.net These studies demonstrate the power of X-ray crystallography in resolving the stereochemical details of proline derivatives. acs.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. csfarmacie.cz For chiral molecules like this compound, chiral HPLC is essential for determining its enantiomeric purity, which is the relative amount of the desired D-enantiomer compared to its L-counterpart.
There are two primary approaches to chiral HPLC separation: direct and indirect. The direct method employs a chiral stationary phase (CSP), which is a column packing material that is itself chiral. nih.gov These CSPs, often based on polysaccharides or macrocyclic glycopeptides, can interact differently with the two enantiomers, leading to different retention times and thus their separation. nih.govsigmaaldrich.com The choice of the mobile phase, typically a mixture of organic solvents like hexane (B92381) and ethanol, is crucial for achieving good resolution. researchgate.net
The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard (achiral) HPLC column. nih.gov
The enantiomeric purity of 4,4-Dimethyl-D-proline would be assessed by developing a validated HPLC method. This would involve injecting a sample of the compound onto a suitable chiral column and monitoring the elution profile. The presence of a single major peak corresponding to the D-enantiomer and the absence or minimal presence of a peak for the L-enantiomer would confirm high enantiomeric purity. The method would be validated for linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. nih.gov While specific HPLC methods for 4,4-Dimethyl-D-proline are not detailed in the available literature, methods for other proline derivatives have been successfully developed and validated, providing a strong foundation for this analysis. researchgate.net
Table 2: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane:Ethanol with a modifier (e.g., Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Column Temperature | 25 °C |
| Note: These are example parameters and would require optimization for the specific compound. |
Development and Validation of Specialized Biochemical Assays for Proline Metabolites (e.g., Modified Hydroxyproline (B1673980) Assays utilizing HCl)
The study of proline metabolism often involves the quantification of proline and its metabolites, such as hydroxyproline. Biochemical assays are crucial tools in this research. While there are no specific biochemical assays developed exclusively for 4,4-Dimethyl-D-proline mentioned in the searched results, the principles of existing assays for proline and its metabolites are relevant.
For instance, proline levels in biological samples can be measured using enzyme-based assays. cellbiolabs.com These assays often involve the enzymatic conversion of proline to a product that can be detected colorimetrically or fluorometrically. The specificity of such assays would need to be carefully evaluated to ensure that 4,4-Dimethyl-D-proline does not interfere with the measurement of natural proline.
A well-established method for quantifying collagen content in tissues is the hydroxyproline assay. quickzyme.com This assay typically involves the acid hydrolysis of the tissue sample to break down collagen into its constituent amino acids, followed by the colorimetric determination of hydroxyproline. Hydrochloric acid (HCl) is a key reagent in this process, used for both hydrolysis and in the preparation of reagents like Ehrlich's reagent. nih.govnih.govresearchgate.net Recent modifications to this assay have focused on replacing more hazardous acids with HCl, improving both safety and accuracy. nih.govnih.gov
If 4,4-Dimethyl-D-proline were to be studied in a biological context, it would be important to assess its potential impact on these established assays. For example, it would be necessary to determine if it can be a substrate for the enzymes used in proline assays or if it interferes with the colorimetric reactions. The development of a specialized assay for 4,4-Dimethyl-D-proline would likely involve raising specific antibodies for use in an immunoassay or developing a liquid chromatography-mass spectrometry (LC-MS) based method for its direct detection and quantification in biological matrices. mtoz-biolabs.com
Q & A
How can researchers design experiments to assess the stereochemical stability of 4,4-Dimethyl-D-proline HCl under varying pH conditions?
Basic Research Question
Methodology :
- Prepare buffered solutions across a pH range (e.g., 2–12) and incubate the compound under controlled temperature (e.g., 25°C and 37°C).
- Use chiral HPLC or circular dichroism (CD) spectroscopy to monitor stereochemical integrity over time. For HPLC, employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) to resolve enantiomers .
- Quantify degradation products via mass spectrometry (MS) and correlate with pH-dependent racemization pathways.
What strategies can resolve contradictory data in the thermodynamic solubility profile of this compound across solvents?
Advanced Research Question
Methodology :
- Perform replicate solubility studies in polar (e.g., water, DMSO) and nonpolar solvents (e.g., hexane) using gravimetric or UV-Vis spectrophotometry.
- Analyze discrepancies by evaluating solvent purity (e.g., residual water in DMSO) and compound hydration states via thermogravimetric analysis (TGA) .
- Apply Hansen solubility parameters to model solvent-solute interactions and identify outliers due to solvent polymorphism or aggregation effects .
How should researchers optimize synthetic routes for this compound to minimize diastereomer formation?
Basic Research Question
Methodology :
- Compare asymmetric synthesis (e.g., catalytic enantioselective alkylation) vs. resolution methods (e.g., chiral salt crystallization).
- Monitor reaction intermediates using / NMR to detect diastereomeric byproducts. Adjust reaction kinetics (temperature, catalyst loading) to favor the desired stereoisomer .
- Validate purity via X-ray crystallography to confirm absolute configuration .
What advanced spectroscopic techniques are suitable for characterizing the conformational dynamics of this compound in solution?
Advanced Research Question
Methodology :
- Use nuclear Overhauser effect spectroscopy (NOESY) to study intramolecular interactions between the dimethyl groups and proline ring .
- Perform variable-temperature NMR to assess energy barriers for ring puckering transitions.
- Complement with density functional theory (DFT) calculations to model low-energy conformers and validate experimental data .
How can researchers address batch-to-batch variability in the crystallinity of this compound?
Basic Research Question
Methodology :
- Characterize crystallinity using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
- Standardize recrystallization conditions (e.g., antisolvent addition rate, cooling gradients) to control polymorphism .
- Implement process analytical technology (PAT), such as in-situ Raman spectroscopy, to monitor crystallization in real time .
What statistical approaches are recommended for analyzing dose-response data involving this compound in biological assays?
Advanced Research Question
Methodology :
- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate EC values.
- Account for assay variability via repeated-measures ANOVA or mixed-effects models.
- Validate outliers with Grubbs’ test or robust regression techniques .
How can computational modeling predict the binding affinity of this compound to proline-specific enzymes?
Advanced Research Question
Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to screen potential enzyme targets (e.g., prolyl hydroxylases).
- Validate predictions with molecular dynamics (MD) simulations to assess binding stability and hydrogen-bonding networks .
- Correlate in silico results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
What protocols ensure reproducibility in quantifying this compound in complex matrices (e.g., biological fluids)?
Basic Research Question
Methodology :
- Develop a validated LC-MS/MS method with isotope-labeled internal standards (e.g., -proline) to correct for matrix effects .
- Optimize sample preparation (e.g., solid-phase extraction) to enhance recovery and reduce ion suppression.
- Include quality controls (QCs) at low, medium, and high concentrations to monitor inter-day precision .
How do steric effects from the 4,4-dimethyl group influence the compound’s reactivity in peptide coupling reactions?
Advanced Research Question
Methodology :
- Compare coupling efficiency (e.g., using HATU or DCC) between this compound and unmodified proline derivatives.
- Monitor reaction progress via NMR (if using fluorinated coupling agents) or IR spectroscopy to track carbonyl activation .
- Analyze steric hindrance via X-ray crystallography of intermediate active esters .
What ethical and safety protocols are critical when handling this compound in vivo studies?
Basic Research Question
Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
